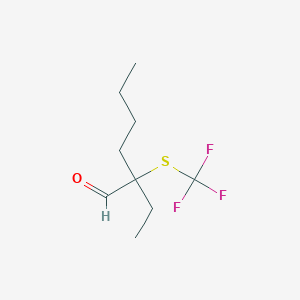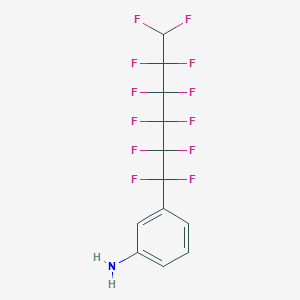![molecular formula C8H2ClF13O2 B6342546 [Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% CAS No. 1262415-92-8](/img/structure/B6342546.png)
[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-(1,1,2-trimethyl)propoxy]acetyl chloride (PFTA) is an organofluorine compound that is used in a variety of scientific research applications. PFTA is a colorless liquid with a melting point of -68°C and a boiling point of 109°C. It has a molecular weight of 225.25 g/mol and is soluble in organic solvents. PFTA is a highly reactive compound and can be used in a variety of organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% has a variety of scientific research applications. It is used in the synthesis of organic compounds, in the preparation of catalysts, and in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of fluoroalkyl derivatives and in the preparation of fluorinated polymers.
Wirkmechanismus
[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% is a highly reactive compound and can react with a variety of organic compounds. The reaction of [Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% with an organic compound is typically a nucleophilic substitution reaction, where the [Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% acts as a nucleophile and the organic compound acts as an electrophile. The reaction produces a fluorinated product and can be used in a variety of organic synthesis reactions.
Biochemical and Physiological Effects
[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% has a variety of biochemical and physiological effects. It is a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, [Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% has been shown to have an effect on the activity of certain ion channels, which are involved in the regulation of cell membrane potential.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using [Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% in lab experiments is its high reactivity, which makes it suitable for a variety of organic synthesis reactions. It is also relatively easy to handle and is available in a variety of concentrations. However, [Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% is a highly toxic compound and should be handled with care. In addition, it can react with a variety of organic compounds, which can lead to the formation of toxic byproducts.
Zukünftige Richtungen
There are a variety of future directions for the use of [Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% in scientific research. It could be used in the synthesis of new pharmaceuticals and agrochemicals, or as a catalyst in organic synthesis reactions. It could also be used in the synthesis of new fluorinated compounds, or in the preparation of new fluorinated polymers. [Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% could also be used in the development of new sensors and analytical methods. Finally, it could be used in the development of new biocatalysts and enzymes.
Synthesemethoden
[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% can be synthesized by a variety of methods, including the reaction of a perfluoroalkyl halide and an acylating agent. The most common method for synthesizing [Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97% is by the reaction of perfluoropropyl iodide and acetic anhydride in the presence of a base such as pyridine. The reaction produces a colorless liquid with a purity of 97%.
Eigenschaften
IUPAC Name |
2-[1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butan-2-yl]oxyacetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF13O2/c9-2(23)1-24-4(7(17,18)19,8(20,21)22)3(10,5(11,12)13)6(14,15)16/h1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVGBNIOECMWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF13O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

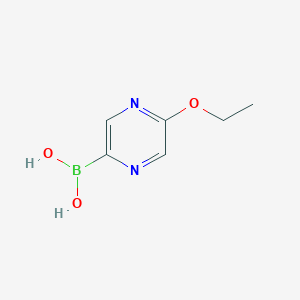
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)


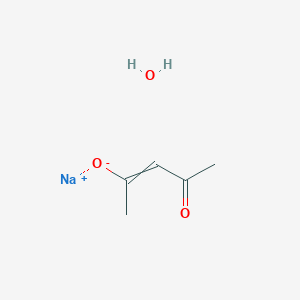
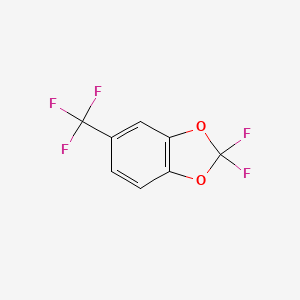

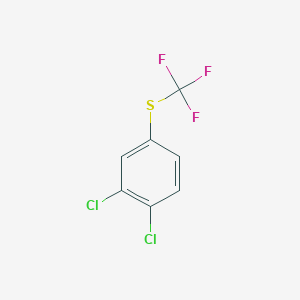
![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)
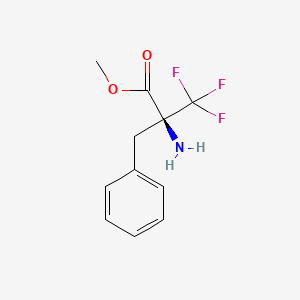
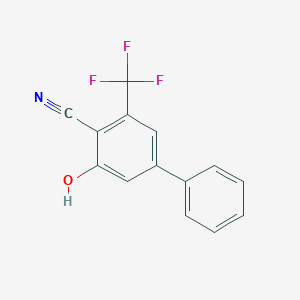
![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)
